ethyl (2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)acetate

Description

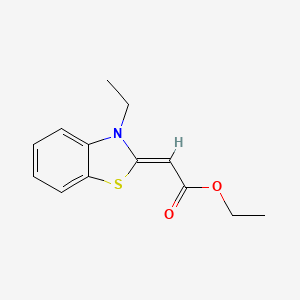

Ethyl (2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)acetate is a heterocyclic compound featuring a benzothiazole core substituted with an ethyl group at the 3-position and an ethyl acetate moiety linked via a conjugated (2Z)-configured double bond. The benzothiazole scaffold is notable for its electron-deficient aromatic system, which enhances reactivity in cycloaddition reactions and interactions with biological targets.

Properties

Molecular Formula |

C13H15NO2S |

|---|---|

Molecular Weight |

249.33 g/mol |

IUPAC Name |

ethyl (2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)acetate |

InChI |

InChI=1S/C13H15NO2S/c1-3-14-10-7-5-6-8-11(10)17-12(14)9-13(15)16-4-2/h5-9H,3-4H2,1-2H3/b12-9- |

InChI Key |

VSWFXZOCQWHLEA-XFXZXTDPSA-N |

Isomeric SMILES |

CCN\1C2=CC=CC=C2S/C1=C\C(=O)OCC |

Canonical SMILES |

CCN1C2=CC=CC=C2SC1=CC(=O)OCC |

Origin of Product |

United States |

Biological Activity

Ethyl (2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)acetate is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 251.33 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C13H15NO2S |

| Molecular Weight | 251.33 g/mol |

| IUPAC Name | This compound |

| InChI Key | QKXUQJHDBZLZQX-VQZBESRCSA-N |

Synthesis

The synthesis of this compound typically involves the reaction of 3-ethylbenzothiazole with ethyl acetoacetate under basic conditions. This multi-step organic synthesis may include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine to facilitate the reaction.

Antimicrobial Properties

Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related benzothiazole compounds possess activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

This compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, particularly in breast and colon cancer models. The observed IC50 values suggest a dose-dependent response, indicating that higher concentrations lead to greater cytotoxic effects.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in various biological models. For example, it has been tested in acute inflammatory models where it exhibited significant reductions in edema and inflammatory markers compared to control groups.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against several pathogens. The results indicated a minimum inhibitory concentration (MIC) ranging from 4 to 32 µg/mL for different bacterial strains, showcasing its potential as an antimicrobial agent .

- Anticancer Research : In an experimental study on breast cancer cell lines, this compound demonstrated an IC50 value of approximately 12 µM after 48 hours of treatment. This suggests significant antiproliferative effects compared to standard chemotherapeutic agents .

- Anti-inflammatory Activity : In a controlled animal study assessing inflammatory responses, treatment with the compound resulted in a notable decrease in paw edema by up to 50% within 24 hours post-administration. Histological examinations revealed reduced infiltration of inflammatory cells .

Scientific Research Applications

Synthesis of Ethyl (2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)acetate

The synthesis of this compound has been documented through several methodologies. The most common approach involves the condensation reaction between ethyl acetate and 3-ethylbenzothiazole under acidic conditions. Variations in the reaction conditions can lead to different yields and purities of the final product.

Key Synthetic Routes:

- Condensation Reaction : Ethyl acetate reacts with 3-ethylbenzothiazole in the presence of a catalyst such as p-toluenesulfonic acid.

- Alternative Methodologies : Other methods involve using different solvents or temperatures to optimize yield.

Biological Activities

This compound exhibits various biological activities, making it a candidate for pharmaceutical applications.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

Anticancer Potential

Research indicates that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. In vitro studies demonstrated its effectiveness against several cancer cell lines, suggesting a mechanism involving the modulation of cell signaling pathways.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capacity, which is crucial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals contributes to its potential health benefits.

Material Science Applications

In addition to its biological applications, this compound is being explored for use in materials science.

Polymer Chemistry

The compound can be utilized as a monomer in polymer synthesis, particularly in creating polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the material's resistance to degradation.

Coatings and Adhesives

Due to its chemical structure, this compound can be formulated into coatings and adhesives that require specific performance characteristics such as durability and resistance to environmental factors.

Case Studies

Several case studies illustrate the applications of this compound in real-world scenarios:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of ethyl (2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)acetate, highlighting differences in substituents, molecular geometry, and applications:

Structural and Electronic Comparisons

- Benzothiazole vs. Thiazole/Thiazolidinone Derivatives: The benzothiazole core in the target compound provides greater aromatic stabilization compared to simpler thiazoles (). This enhances its suitability for applications requiring charge transport, such as organic semiconductors.

- In contrast, the 2-amino group in ’s compound introduces hydrogen-bonding capacity, favoring interactions with biological targets.

- Geometric Influence of Z-Configuration: The Z-configuration enforces a planar arrangement of the ethyl acetate group, which may facilitate π-stacking interactions (as seen in –9) or optimize binding to enzymatic pockets (e.g., ’s thiazolidinone derivative).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.